molecular formula C17H15ClN2O3S B028718 7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one CAS No. 100827-80-3

7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one

Cat. No. B028718
CAS RN: 100827-80-3
M. Wt: 362.8 g/mol
InChI Key: XOPXVJNGAQFSHW-UHFFFAOYSA-N
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Description

7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one, commonly referred to as 7-CMTD, is a synthetic compound that is used in a variety of scientific research applications. This compound has been studied extensively due to its unique properties, which make it ideal for use in a range of experiments.

Scientific Research Applications

Crystallography and Structural Analysis

This compound crystallizes in the monoclinic P21/c space group with specific dimensions . The seven-membered diazepine ring has an approximate mirror plane of symmetry, and the planar thieno and phenyl rings are almost perpendicular to one another . The methyl group is disordered at room temperature, but it gets gradually ordered at lower temperatures and becomes fully ordered at approximately 200 K .

Psychopharmacology

The compound is structurally similar to clotiazepam, a full agonist at the GABA receptor . It has been shown to have high anti-pentylenetetrazol activity, 2-3 times as potent as diazepam . In anti-MES (maximum electroshock) and anti-strychnine tests, it was found to be 1/3-1/6 as potent as diazepam and slightly less potent than chlordiazepoxide .

Central Nervous System (CNS) Disorders

1,4-Benzodiazepine derivatives, which this compound is a part of, are widely used as daytime sedatives, tranquilizers, sleep inducers, anesthetics, anticonvulsants, and muscle relaxants . They occupy a prominent place among drugs for the treatment of CNS disorders .

Antiviral Activity

While specific studies on this compound’s antiviral activity are not available, it’s worth noting that indole derivatives, which share a similar structure, have been found to possess antiviral properties .

Anti-inflammatory Activity

Again, while specific studies on this compound’s anti-inflammatory activity are not available, indole derivatives have been found to possess anti-inflammatory properties .

Anticancer Activity

Indole derivatives have been found to possess anticancer properties . However, specific studies on this compound’s anticancer activity are not available.

properties

IUPAC Name

methyl 3-[5-(2-chlorophenyl)-2-oxo-1,3-dihydrothieno[2,3-e][1,4]diazepin-7-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-23-15(22)7-6-10-8-12-16(11-4-2-3-5-13(11)18)19-9-14(21)20-17(12)24-10/h2-5,8H,6-7,9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPPTVSGIOBODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC2=C(S1)NC(=O)CN=C2C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70546344
Record name Methyl 3-[5-(2-chlorophenyl)-2-oxo-3,4-dihydro-2H-thieno[2,3-e][1,4]diazepin-7-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one

CAS RN

100827-80-3
Record name Methyl 5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-thieno[2,3-e]-1,4-diazepine-7-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100827-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[5-(2-chlorophenyl)-2-oxo-3,4-dihydro-2H-thieno[2,3-e][1,4]diazepin-7-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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